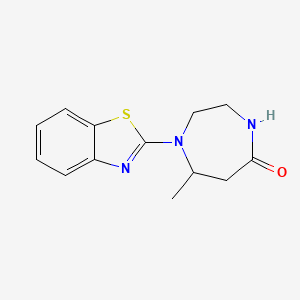
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of indazole derivatives and is synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 1H-indazol-3-yl-(4-methylazepan-1-yl)methanone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. It has also been found to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival, leading to cell death. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, thereby limiting the blood supply to tumors. In addition, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-indazol-3-yl-(4-methylazepan-1-yl)methanone in lab experiments include its potential applications in medicine and pharmacology. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 1H-indazol-3-yl-(4-methylazepan-1-yl)methanone. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to explore its potential applications in the development of new drugs for cancer, bacterial and fungal infections, and inflammation. Additionally, future research could focus on the development of new synthesis methods to improve the yield and purity of 1H-indazol-3-yl-(4-methylazepan-1-yl)methanone.
In conclusion, 1H-indazol-3-yl-(4-methylazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. Future research could focus on further investigating its mechanism of action, exploring its potential applications in the development of new drugs, and developing new synthesis methods to improve its yield and purity.
Synthesemethoden
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone can be synthesized using different methods, including the reaction of 4-methylazepan-1-amine with 1H-indazole-3-carboxylic acid, followed by the addition of a coupling reagent. Another method involves the reaction of 1H-indazole-3-carboxylic acid with 4-methylazepan-1-ylmagnesium bromide, followed by the addition of a coupling reagent. These methods have been optimized to produce high yields of 1H-indazol-3-yl-(4-methylazepan-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-5-4-9-18(10-8-11)15(19)14-12-6-2-3-7-13(12)16-17-14/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQOROVIWAFMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazol-3-yl-(4-methylazepan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)
![3-Fluoro-4-[2-[4-(2-methylpropyl)-1,2,4-triazol-3-yl]pyrrolidin-1-yl]benzonitrile](/img/structure/B7553899.png)
![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)


![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)
![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)

![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)
![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)